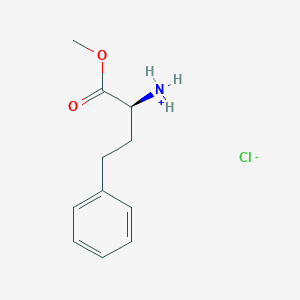

![molecular formula C8H13NO2 B126239 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 149494-52-0](/img/structure/B126239.png)

Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

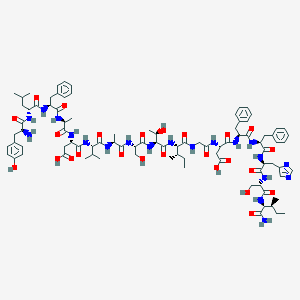

Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that has been widely used for recreational purposes. Cocaine is derived from the leaves of the coca plant, which is native to South America. The drug has been used for centuries by indigenous people for its stimulating effects. Today, cocaine is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse.

Mecanismo De Acción

Cocaine works by blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which leads to the drug's stimulant effects. Cocaine also affects other neurotransmitters, including GABA and glutamate, which are involved in the regulation of mood and behavior.

Efectos Bioquímicos Y Fisiológicos

Cocaine has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. The drug also affects the central nervous system, leading to increased alertness, energy, and euphoria.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cocaine has been used in a number of laboratory experiments to study its effects on the brain and behavior. The drug's powerful stimulant effects make it a useful tool for studying the mechanisms of addiction and reward. However, the potential for abuse and addiction limits its use in research, and alternative compounds are often used instead.

Direcciones Futuras

There are a number of future directions for research on Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds. One area of research is the development of new medications for the treatment of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate addiction. Researchers are also exploring the use of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds in the treatment of other disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, new compounds are being developed that mimic the effects of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate without the potential for abuse and addiction.

Métodos De Síntesis

Cocaine is synthesized from the leaves of the coca plant through a complex process that involves several chemical reactions. The first step in the synthesis process is the extraction of the coca leaves using a solvent such as gasoline or kerosene. The resulting extract is then treated with a series of chemicals, including sulfuric acid, potassium permanganate, and hydrochloric acid, to produce pure Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride.

Aplicaciones Científicas De Investigación

Cocaine has been the subject of extensive scientific research due to its powerful stimulant effects and potential for abuse. Researchers have studied the drug's mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Cocaine has been found to increase the levels of dopamine, a neurotransmitter that is involved in reward and pleasure pathways in the brain. This increase in dopamine levels is responsible for the drug's euphoric effects and its potential for abuse.

Propiedades

Número CAS |

149494-52-0 |

|---|---|

Nombre del producto |

Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |

Clave InChI |

BQCQFRLCYCZHOD-FSDSQADBSA-N |

SMILES isomérico |

COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2 |

SMILES |

COC(=O)C1CC2CC1NC2 |

SMILES canónico |

COC(=O)C1CC2CC1NC2 |

Sinónimos |

2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R,4R,6R)-rel- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)

![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)